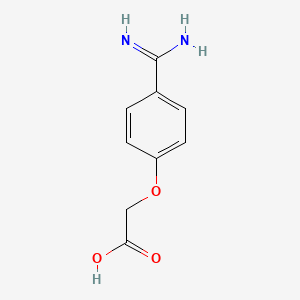

4-Amidinophenoxyacetic acid

Description

Historical Context of Amidine-Containing Pharmacophores in Research

The investigation of amidine-containing compounds as pharmacophores—the essential molecular features responsible for a drug's biological activity—has a rich history dating back to the early 20th century. nih.gov The initial impetus for this research came from the discovery of the efficacy of compounds like synthalin against trypanosomes, which spurred the development and evaluation of numerous diamidine compounds as potential antimicrobial agents. nih.govnih.gov Early research established that aromatic diamidines, such as pentamidine (B1679287), were effective against various protozoa. nih.gov

A key reason for the enduring interest in amidines is their ability to form strong, non-covalent interactions with biological macromolecules, particularly by binding within the minor groove of DNA, a characteristic driven by their cationic nature and shape. nih.govnih.gov The concept of a pharmacophore became more formally defined with the advent of computer-aided drug design, which allows for the mapping of the three-dimensional arrangement of chemical features necessary for biological activity. researchgate.netnih.gov Today, amidines are recognized as a prevalent and important pharmacophore in medicinal chemistry, with ongoing research exploring their potential in a wide array of therapeutic areas. rsc.org

Structural Diversity and Significance of Amidinophenoxy Core Structures in Academic Investigation

The amidinophenoxy moiety, which consists of a positively charged amidine group linked to a phenoxy ring, serves as a fundamental building block for a diverse range of compounds investigated in academic and industrial research. The structural significance of this core lies in its proven ability to interact with biological targets.

The diversity of these compounds is generated through several common modifications:

Substitution Patterns: The position of the amidine group on the phenyl ring (para- or meta- to the ether linkage) can be altered, affecting the molecule's geometry and synergistic activity with other agents. acs.org

Terminal Group Modification: The core structure can be attached to other molecular fragments, such as amino acids or peptide mimetics, to create more complex derivatives with tailored properties. hyo-med.ac.jp

A quintessential example of this structural class is Pentamidine (1,5-bis(4-amidinophenoxy)pentane), a well-established antiprotozoal agent. nih.govresearchgate.net Its symmetrical structure, featuring two amidinophenoxy groups connected by a five-carbon aliphatic chain, has been the starting point for the synthesis of countless analogues. researchgate.netresearchgate.net Research has explored replacing the pentane (B18724) linker with other groups or modifying the amidine itself to improve properties. nih.gov The significance of the amidinophenoxy core extends beyond antimicrobial research into areas like neuroscience, where amidine-based compounds have been investigated as BACE1 inhibitors for potential application in Alzheimer's disease research. nih.gov

Overview of Research Trajectories for 4-Amidinophenoxyacetic Acid and its Derivatives

Research involving this compound has primarily focused on its derivatives, where the acetic acid moiety serves as a handle for further chemical elaboration. A major trajectory for these compounds has been in the field of cardiovascular research, specifically as inhibitors of fibrinogen binding to the glycoprotein (B1211001) IIb/IIIa receptor on platelets. hyo-med.ac.jp This interaction is a critical step in platelet aggregation, a key process in thrombosis. hyo-med.ac.jp

These research efforts were often based on mimicking the Arg-Gly-Asp (RGD) tripeptide sequence, which is a natural recognition motif in many cell adhesion processes. hyo-med.ac.jp The positively charged amidine group of the amidinophenoxy moiety serves as a mimic for the guanidinium (B1211019) group of arginine. By attaching dipeptide fragments to the acetic acid portion of an ω-(p-amidinophenoxy)alkanoic acid scaffold, researchers have developed potent anti-platelet agents. hyo-med.ac.jp

One of the most notable compounds to emerge from this line of inquiry is [[4-(4-Amidinophenoxy)butanoyl]aspartyl]valine , also known as FK633. hyo-med.ac.jpnih.govacs.org Extensive quantitative structure-activity relationship (QSAR) studies were performed on FK633 and its derivatives to understand how modifications to the amino acid portion and the alkanoic acid linker impact inhibitory activity. nih.govacs.org These studies highlighted the importance of hydrophobicity for the compound's ability to interact with its target. nih.govacs.org

The table below summarizes the inhibitory activity of several derivatives of ω-(p-amidinophenoxy)alkanoylaspartic acid against platelet aggregation. The IC₅₀ value represents the concentration of the compound required to inhibit the aggregation process by 50%.

| Compound | Structure (R) | IC₅₀ (µM) |

| 6 (FK633) | -Val | 0.10 |

| 7 | -Ile | 0.08 |

| 8 | -Leu | 0.11 |

| 9 | -Nle | 0.12 |

| 10 | -t-Leu | 0.22 |

| 12 | -Phe | 0.16 |

| 14 | -(CH₂)₂-S-Me | 0.23 |

| Data sourced from Bioorganic & Medicinal Chemistry Letters, Vol. 6, No. 13. hyo-med.ac.jp |

This research trajectory demonstrates the utility of the this compound framework as a scaffold for designing targeted enzyme inhibitors, moving beyond the traditional antimicrobial applications of amidine compounds.

Compound Index

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(4-carbamimidoylphenoxy)acetic acid |

InChI |

InChI=1S/C9H10N2O3/c10-9(11)6-1-3-7(4-2-6)14-5-8(12)13/h1-4H,5H2,(H3,10,11)(H,12,13) |

InChI Key |

QBZZTMUDXDARTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Preparative Routes to 4-Amidinophenoxyacetic Acid and its Precursors

A common precursor, (4-cyanophenoxy)acetic acid, is prepared via the Williamson ether synthesis. This reaction involves the deprotonation of 4-cyanophenol with a suitable base, such as sodium hydroxide, to form the corresponding phenoxide. The resulting nucleophilic phenoxide is then reacted with an ω-haloacetic acid, typically chloroacetic acid or bromoacetic acid, to yield ethyl (4-cyanophenoxy)acetate. Subsequent hydrolysis of the ester under basic or acidic conditions affords (4-cyanophenoxy)acetic acid.

The critical step in the synthesis is the conversion of the aromatic nitrile group of (4-cyanophenoxy)acetic acid into the amidine. The Pinner reaction is a classical and widely used method for this transformation. wikipedia.orgdrugfuture.com The process begins with the treatment of the nitrile with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride (HCl) gas. jk-sci.comnih.gov This reaction forms an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgjk-sci.com This salt is then isolated and reacted with ammonia (B1221849) in a subsequent step to produce the final amidine hydrochloride salt of this compound. Temperature control is important during the formation of the Pinner salt, as the imidate hydrochloride intermediate can be thermally unstable. jk-sci.com

An alternative to the classical Pinner reaction for the synthesis of N-substituted aryl amidines involves the direct activation of amines with a strong base like n-butyllithium (n-BuLi) before the addition of the nitrile. nih.gov While this method is effective for producing N-substituted amidines, the Pinner synthesis remains a primary route for unsubstituted amidines from aryl nitriles. nih.gov

The key steps in the primary synthetic route are summarized in the table below.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Cyanophenol | 1. NaOH 2. ClCH₂CO₂H | (4-Cyanophenoxy)acetic acid | Williamson Ether Synthesis |

| 2 | (4-Cyanophenoxy)acetic acid | 1. Anhydrous EtOH, dry HCl(g) 2. NH₃ | This compound hydrochloride | Pinner Reaction |

Synthesis of 4-Amidinophenoxyacetic Amides

The carboxylic acid moiety of this compound provides a convenient handle for the synthesis of a wide range of amide derivatives. Amide bond formation is one of the most fundamental reactions in organic chemistry, and several methods can be employed. sphinxsai.com

A general and effective approach involves the activation of the carboxylic acid before its reaction with a primary or secondary amine. libretexts.org Standard coupling reagents used in peptide synthesis are highly effective for this purpose. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.org The resulting acyl chloride readily reacts with a wide variety of amines, even those with low nucleophilicity, to form the corresponding amide. This method is robust but may not be suitable for substrates with sensitive functional groups due to the harsh conditions.

Enzymatic methods for amide synthesis are also gaining prominence as a "green" alternative to traditional chemical synthesis. nih.gov Hydrolases, such as lipases, can catalyze the formation of amide bonds, often under mild conditions. nih.gov

The general scheme for the synthesis of 4-amidinophenoxyacetic amides is presented below.

| Method | Activating/Coupling Reagent | Amine Source (R¹R²NH) | Product |

|---|---|---|---|

| Carbodiimide Coupling | EDC/HOBt or DCC | Primary or Secondary Amine | N-substituted 4-amidinophenoxyacetamide |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | Primary or Secondary Amine | N-substituted 4-amidinophenoxyacetamide |

| Catalytic Direct Amidation | e.g., TiCp₂Cl₂ | Primary or Secondary Amine | N-substituted 4-amidinophenoxyacetamide |

Design and Synthesis of ω-(p-Amidinophenoxy)alkanoylaspartic Acid Derivatives

The synthesis of complex derivatives, such as those linking the 4-amidinophenoxy moiety to amino acids like aspartic acid, relies on established principles of peptide chemistry. These conjugates are designed to combine the structural features of the amidinophenoxy group with the biochemical properties of amino acids.

The synthetic strategy first requires the preparation of an ω-(p-amidinophenoxy)alkanoic acid linker. This can be achieved by reacting 4-cyanophenol with an ω-bromoalkanoic acid ester (e.g., ethyl 6-bromohexanoate) via Williamson ether synthesis, followed by hydrolysis of the ester and conversion of the nitrile to an amidine via the Pinner reaction, analogous to the synthesis of the parent acetic acid derivative.

Once the ω-(p-amidinophenoxy)alkanoic acid is obtained, it can be coupled to the α-amino group of an aspartic acid derivative. To ensure regioselectivity and prevent unwanted side reactions, the functional groups of the aspartic acid must be appropriately protected. Typically, the carboxylic acid groups are protected as esters (e.g., methyl, ethyl, or tert-butyl esters), and the α-amino group is used for the coupling reaction. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are employed to facilitate the amide bond formation between the alkanoic acid linker and the aspartic acid derivative. Following the coupling, the protecting groups can be removed under appropriate conditions to yield the final product. The synthesis of related ω-amino acid derivatives often involves the activation of an amino acid with thionyl chloride or the use of a condensing agent for direct reaction with an alcohol. wipo.int

Directed Synthesis of α-(4-Amidinophenoxy)alkanes for Functional Material Applications

The synthesis of α-(4-amidinophenoxy)alkanes, where the amidinophenoxy group is attached to a non-acidic alkyl chain, requires different synthetic approaches compared to the acetic acid derivatives. These molecules are of interest for the development of functional materials, where the amidine group can participate in specific intermolecular interactions such as hydrogen bonding to create supramolecular assemblies.

A potential route to these compounds involves the nucleophilic substitution of a suitable alkyl halide with 4-amidinophenoxide. However, the direct use of 4-amidinophenol can be complicated by the reactivity of the amidine group. A more practical approach is to use 4-cyanophenol as the starting nucleophile in a Williamson ether synthesis with a desired α-haloalkane. The resulting α-(4-cyanophenoxy)alkane can then be converted to the target amidine using the Pinner reaction.

Modern synthetic methods offer more sophisticated strategies. For instance, multicomponent coupling reactions mediated by visible light have been developed for the synthesis of α-branched secondary alkylamines, which could potentially be adapted for these targets. rsc.org Such a method could bring together a primary amine, an aldehyde, and an alkyl iodide in a single step. rsc.org By choosing a 4-amidinophenoxy-substituted aldehyde or amine as one of the components, this strategy could provide a convergent route to complex α-(4-amidinophenoxy)alkane structures.

Chemical Modification and Advanced Derivatization for Targeted Research

Beyond amide formation, the this compound scaffold can be chemically modified in various ways for targeted research applications, such as improving analytical detection or attaching it to other molecules of interest. researchgate.net Derivatization is the process of chemically modifying a compound to produce a new compound with properties suitable for a specific analytical method. researchgate.net

For analytical purposes, especially in liquid chromatography-mass spectrometry (LC-MS), the carboxylic acid group can be tagged with a derivatizing agent to enhance ionization efficiency and improve detection limits. nih.govnih.gov Reagents like N-(4-aminophenyl)piperidine can be coupled to the carboxylic acid using activators like HATU to yield derivatives with significantly improved sensitivity in mass spectrometry. researchgate.net Other derivatizing agents, such as those based on 1,3-oxazinoquinolin-4-one, can be used to differentiate between various types of amines after converting the carboxylic acid to an amide. figshare.com

The amidine group itself, while generally stable, can also be a point of modification, although this is less common. It can be N-acylated or N-alkylated under specific conditions. Furthermore, the entire molecule can be used as a building block in the synthesis of more complex structures, such as linking it to sugar moieties to create novel glycoconjugates, drawing inspiration from the synthesis of aminooxy-amino acid derivatives which are used for similar purposes. iris-biotech.de These advanced derivatization strategies expand the utility of this compound from a standalone compound to a versatile component for constructing complex molecular probes and materials.

Structure Activity Relationship Sar and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in predicting the potency of novel analogs and in identifying the key molecular properties that govern their inhibitory effects.

The hydrophobicity of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. In the realm of QSAR, the octanol-water partition coefficient (log P) has been a traditional descriptor of hydrophobicity. However, novel descriptors are emerging to provide a more nuanced understanding of a compound's behavior in biological systems. One such descriptor is the logarithm of the partition coefficient between a micellar and water phase (log Pmw), which is thought to better mimic the partitioning of a drug into a biological membrane.

A notable QSAR study on a series of fibrinogen inhibitors, which are derivatives of [[4-(4-amidinophenoxy)butanoyl]aspartyl]valine, demonstrated the superior utility of log Pmw. acs.orgnih.gov The study revealed a significant quadratic relationship between the antiplatelet activities (expressed as pIC50) of these compounds and their log Pmw values, achieving a good correlation coefficient (r = 0.871). acs.orgnih.gov This indicates that there is an optimal membrane affinity for these inhibitors to exert their maximal effect. In contrast, the same study found that the widely used calculated log P (CLOGP) failed to produce a successful QSAR model, suggesting that for this class of compounds, log Pmw is a more relevant descriptor of the hydrophobicity that governs their biological activity. acs.orgnih.gov

| Compound ID | R Group | log Pmw | pIC50 (antiplatelet activity) |

| 1 | H | 0.85 | 5.21 |

| 2 | 4-F | 1.01 | 5.38 |

| 3 | 4-Cl | 1.25 | 5.87 |

| 4 | 4-Br | 1.38 | 6.01 |

| 5 | 4-I | 1.63 | 6.25 |

| 6 | 4-CH3 | 1.31 | 5.79 |

| 7 | 4-C2H5 | 1.65 | 6.15 |

| 8 | 4-n-C3H7 | 2.01 | 6.35 |

| 9 | 4-n-C4H9 | 2.45 | 6.11 |

| 10 | 4-OCH3 | 1.05 | 5.55 |

| 11 | 3,4-di-Cl | 1.83 | 6.29 |

| 12 | 4-CF3 | 1.58 | 5.98 |

This table presents data from a QSAR study on [[4-(4-amidinophenoxy)butanoyl]aspartyl]valine derivatives, highlighting the relationship between the novel hydrophobic descriptor log Pmw and the inhibitory activity (pIC50).

The systematic modification of the 4-amidinophenoxyacetic acid scaffold is a cornerstone of drug discovery, allowing for the fine-tuning of inhibitory potency and selectivity. Even subtle changes to the molecular structure can have a profound impact on biological activity.

For instance, in the aforementioned study of fibrinogen inhibitors, modifications were made to the amino acid (AA) moiety of the [[4-(4-amidinophenoxy)butanoyl]aspartyl]valine derivatives. acs.org The results indicated that the nature of the substituent on the phenyl ring of the amino acid portion significantly influenced the antiplatelet activity. A clear trend was observed where increasing the hydrophobicity of the substituent, as measured by log Pmw, generally led to an increase in inhibitory potency, up to an optimal point, after which further increases in hydrophobicity resulted in decreased activity. acs.org This parabolic relationship underscores the importance of a balanced hydrophobicity for optimal biological efficacy.

The power of QSAR lies in its ability to correlate various molecular descriptors with biological activity, thereby providing a deeper understanding of the underlying mechanisms of action. Beyond hydrophobicity, other descriptors such as steric and electronic parameters are often considered.

In the case of the [[4-(4-amidinophenoxy)butanoyl]aspartyl]valine derivatives, attempts to correlate inhibitory activities with STERIMOL parameters, which describe the three-dimensional shape of a substituent, were unsuccessful. acs.orgnih.gov This finding suggests that for this particular series of compounds, the specific shape of the modified amino acid moiety is not the primary determinant of their antiplatelet activity. acs.org Similarly, the traditional hydrophobicity descriptor, CLOGP, failed to yield a meaningful correlation. acs.orgnih.gov The success of log Pmw in this context strongly suggests that the affinity of these inhibitors for biological membranes is a crucial factor governing their inhibitory potency. acs.org

Molecular Modeling and Simulation Approaches

To gain a more granular, three-dimensional understanding of how this compound and its analogs interact with their biological targets, researchers employ molecular modeling and simulation techniques. These methods allow for the visualization and analysis of ligand-protein interactions at the atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of inhibitors and in identifying key interactions that contribute to binding affinity. The 4-amidinophenoxy moiety is a well-known pharmacophore that targets the S1 pocket of trypsin-like serine proteases, with the positively charged amidinium group forming a key salt bridge with a conserved aspartate residue at the bottom of this pocket.

Docking studies of various inhibitors containing the 4-amidinophenoxy group into the active sites of serine proteases consistently show the amidinium group deeply buried in the S1 pocket, forming a strong ionic interaction with the carboxylate of an aspartate residue (e.g., Asp189 in trypsin). The phenoxyacetic acid portion of the molecule typically occupies the entrance of the active site, with the carboxylate group often forming hydrogen bonds with backbone amides or side chains of residues such as serine and glycine. These simulations provide a rational basis for the observed inhibitory activity and guide the design of new analogs with improved binding characteristics.

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the predicted binding poses and for understanding the conformational changes that may occur upon ligand binding.

Computer-Aided Design Principles for Amidinophenoxy-Based Ligands

The development and optimization of amidinophenoxy-based ligands, particularly as inhibitors for therapeutic targets like serine proteases, have been significantly advanced by computer-aided drug design (CADD). Computational techniques provide profound insights into the molecular interactions governing ligand binding, guiding the rational design of more potent and selective molecules. Key CADD methodologies, including structure-based drug design (SBDD) and ligand-based drug design (LBDD), are instrumental in elucidating the structure-activity relationships (SAR) of this compound class.

Structure-Based Drug Design (SBDD)

SBDD relies on the three-dimensional structure of the target protein to guide the design of complementary inhibitors. For amidinophenoxy-based ligands, which often target enzymes like Factor Xa and other serine proteases, molecular docking is a primary SBDD tool.

Molecular docking simulations predict the preferred orientation and conformation of a ligand within the enzyme's active site. For amidinophenoxy derivatives, these studies consistently highlight the critical role of the positively charged amidine group. This group acts as a "warhead," forming strong electrostatic interactions, such as salt bridges and hydrogen bonds, with a conserved negatively charged amino acid residue (typically Aspartate) at the bottom of the S1 specificity pocket of the protease.

The phenoxyacetic acid moiety serves as a central scaffold. The ether linkage provides a specific vector, orienting the phenyl ring and the acetic acid group towards other binding pockets (S2-S4) or solvent-exposed regions. Modifications to the phenyl ring can exploit hydrophobic interactions with non-polar residues in the active site, thereby enhancing binding affinity and selectivity. Docking studies allow for the virtual exploration of various substitutions on this ring to optimize these interactions before undertaking synthetic efforts.

Table 1: Representative Molecular Docking Data for Amidinophenoxy-Based Ligands Against a Serine Protease Target

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predominant Interaction Type |

|---|---|---|---|---|

| This compound | Trypsin-like Serine Protease | -7.8 | Asp189, Ser190, Gly216 | Salt Bridge, Hydrogen Bonding |

| N-substituted Amidinophenoxypyridine Analog | Factor Xa | -9.2 | Asp189, Tyr228, Gln192 | Salt Bridge, π-π Stacking, Hydrogen Bonding |

| 3-Chloro-4-amidinophenoxyacetic acid | Trypsin-like Serine Protease | -8.5 | Asp189, Ser190, Val213 | Salt Bridge, Hydrophobic Interaction |

Ligand-Based Drug Design (LBDD)

When a high-resolution crystal structure of the target is unavailable, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) are employed. QSAR models establish a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their biological activities.

For benzamidine (B55565) derivatives, a core component of the amidinophenoxy structure, QSAR studies have shown that activity can be modeled using descriptors related to molecular shape, connectivity, and electronic properties. nih.govarchivepp.com These models reveal which structural features are most influential for inhibitory potency. For instance, a QSAR equation might demonstrate that increased hydrophobicity on the phenyl ring enhances activity up to a certain point, after which steric hindrance becomes detrimental. These quantitative insights are crucial for fine-tuning ligand structure to maximize biological effect. unair.ac.idjppres.com

Table 2: Key Molecular Descriptors in QSAR Models for Amidinophenoxy Analogs

| Descriptor | Descriptor Type | Typical Impact on Activity | Rationale |

|---|---|---|---|

| LogP | Hydrophobicity | Positive Correlation (within a range) | Enhances interactions with hydrophobic pockets of the target enzyme. |

| Electrostatic Potential of Amidine Group | Electronic | Critical for Activity | Governs the strength of the key salt bridge interaction in the S1 pocket. |

| Molecular Refractivity (MR) | Steric/Volume | Optimal Range Required | Indicates the need for optimal size and shape to fit the binding site without steric clashes. |

| Topological Indices (e.g., Kier's shape index) | Topological | Correlates with Activity | Reflects molecular shape and branching, which influences complementarity with the enzyme's active site. nih.gov |

Molecular Dynamics (MD) Simulations

Investigative Studies on Biological Target Interactions and Mechanisms

Enzyme Inhibition Research

The capacity of 4-amidinophenoxyacetic acid and its related structures to inhibit various enzymes has been a significant area of scientific inquiry. These investigations have elucidated specific mechanisms of action against several key enzyme families.

Serine Proteinase Inhibition Mechanisms

Serine proteases are a class of enzymes crucial to many physiological processes; their inhibition is a key therapeutic strategy. mdpi.com Protein inhibitors of serine proteinases are typically competitive, forming stable 1:1 complexes with the enzymes and abolishing their activity. nih.gov The interaction often involves the inhibitor acting as a substrate at a specific reactive site peptide bond. nih.gov

Derivatives of this compound have been identified as potent inhibitors of several serine proteases. Research indicates that amides derived from this compound demonstrate significant inhibitory activity against enzymes such as tryptase, urokinase (uPA), Factor VIIa, and Factor IX. epo.org The mechanism of inhibition for this class of compounds often involves the positively charged amidino group interacting with negatively charged aspartate residues in the S1 pocket of the target serine protease, a common feature for synthetic protease inhibitors. mdpi.com

Inhibitors can target enzymes through various means, including binding to the active site, interacting with cofactors, or through allosteric modulation at a site distal to the active center. rsc.orgitwreagents.com The Bowman-Birk inhibitor family, for example, interacts with serine peptidases via an exposed surface loop that adopts a canonical inhibitory conformation. wikipedia.org

Inhibition of Glycoprotein (B1211001) Receptors (e.g., GPIIb/IIIa) and Related Binding Mechanisms

Glycoprotein IIb/IIIa (GPIIb/IIIa), also known as integrin αIIbβ3, is a receptor on the surface of platelets essential for aggregation and thrombus formation. wikipedia.orgnumberanalytics.com Its inhibition is a critical strategy in preventing arterial thrombosis, particularly during procedures like percutaneous coronary intervention. wikipedia.orgnumberanalytics.com The development of GPIIb/IIIa inhibitors was informed by the study of Glanzmann's thrombasthenia, a condition characterized by a deficient or dysfunctional GPIIb/IIIa receptor. wikipedia.org

Novel antagonists for the GPIIb/IIIa receptor have been developed based on the 4-amidinophenoxy structure. pharm.or.jp Specifically, -(p-amidinophenoxy) alkanoylaspartic acid derivatives have been studied as potent inhibitors of this fibrinogen receptor. ebi.ac.uk Quantitative structure-activity relationship (QSAR) studies have been performed on series such as [[4-(4-amidinophenoxy)butanoyl]aspartyl]valine to optimize their antagonistic activities against GPIIb/IIIa. huhs.ac.jp The binding mechanism involves blocking the receptor's ability to bind fibrinogen, thereby preventing platelets from aggregating. numberanalytics.com

Table 1: Investigated Glycoprotein IIb/IIIa Antagonists with 4-Amidinophenoxy Core

| Compound Type | Target Receptor | Investigated Activity |

|---|---|---|

| -(p-Amidinophenoxy)alkanoylaspartic acid derivatives | Glycoprotein IIb/IIIa | Fibrinogen receptor antagonism ebi.ac.uk |

Topoisomerase Inhibition Investigations

Topoisomerases are enzymes that manage the topology of DNA, making them vital for processes like DNA replication. wikipedia.org They are classified as Type I, which cut a single strand of DNA, and Type II, which cut both strands. wikipedia.org Compounds that block the action of these enzymes, known as topoisomerase inhibitors, are important in therapeutic applications. wikipedia.org These inhibitors can act as "poisons," stabilizing the complex between the topoisomerase and the cleaved DNA, which prevents the re-ligation of the DNA strands and leads to cell death. wikipedia.orgumed.pl

Investigations into compounds structurally related to this compound have shown interference with topoisomerase activity. Analogs of 1,5-bis(4-amidinophenoxy)pentane (pentamidine), which shares the 4-amidinophenoxy moiety, have been found to interfere with the catalytic activity of topoisomerase II. asm.org While many topoisomerase inhibitors function as poisons, others are catalytic inhibitors that block the enzyme's function without stabilizing the DNA-enzyme complex. umed.plcuni.cz

Modulation of Other Enzymatic Systems

The modulation of enzyme activity extends beyond simple inhibition and can involve enhancement or allosteric regulation. rsc.orgnih.gov Research has shown that compounds derived from this compound can modulate enzymatic systems beyond a single target type.

Specifically, amides of this compound have been identified as potent inhibitors of Factor Xa, in addition to other serine proteases like tryptase and urokinase. epo.org This indicates a broader inhibitory profile within the serine protease family. The ability to modulate multiple enzymes within related pathways is a significant finding in the study of this compound's biological activity.

Nucleic Acid Interaction Studies

The interaction of small molecules with nucleic acids is a fundamental mechanism of action for many therapeutic agents. The structural features of this compound suggest a potential for such interactions.

DNA Binding Characteristics and Specificity

Research on dicationic diamidines, such as pentamidine (B1679287) [1,5-bis(4-amidinophenoxy)pentane], which contains two 4-amidinophenoxy groups, provides significant insight into the DNA binding characteristics of this chemical moiety. acs.org These compounds are known to bind to the minor groove of DNA, showing a strong preference for AT-rich sequences (sequences containing adenine (B156593) and thymine). acs.orgnih.gov

Crystal structure analysis of a complex between pentamidine and the oligonucleotide d(CGCGAATTCGCG)2 confirmed that the drug binds in the 5'-AATT minor groove region. rcsb.orgpdbj.org The binding is stabilized by hydrogen bonds between the amidinium groups of the molecule and adenine N3 atoms on the DNA. rcsb.org The molecule adopts an extended conformation that spans approximately four base pairs within the groove. rcsb.org The binding affinity is considerable, with binding constants (K) in the range of 10^7 M⁻¹ for AT-rich sequences, indicating a strong and specific interaction. nih.gov This mode of binding is crucial for the biological activity of related aromatic diamidine compounds. nih.govacs.org

Table 2: DNA Binding Properties of a Related Diamidine

| Compound | DNA Sequence Specificity | Binding Location | Key Interaction |

|---|

RNA Folding Modulation and Ribozyme Inhibition

Certain amidine-containing compounds have been shown to interact with RNA molecules, affecting their structure and function. This modulation is a key area of investigation. Pentamidine, a related dicationic diamidine, has been demonstrated to inhibit the self-splicing activity of group I introns, which are a type of catalytic RNA or ribozyme. oup.com

The mechanism of inhibition involves the compound binding to the RNA, which in turn alters the folding of the ribozyme. oup.com The proper three-dimensional structure is essential for the catalytic function of ribozymes, and by preventing correct folding, these compounds effectively inhibit their activity. oup.comstanford.edu While the positive charge of the amidine groups is crucial for the initial interaction with the negatively charged RNA backbone, studies with various analogs indicate that other structural features, in addition to charge, determine the potency of ribozyme inhibition. oup.com This suggests that specific structural conformations of the compound lead to more effective binding and disruption of RNA function. The ability of small molecules to modulate RNA structure is a growing field of interest, with potential applications in targeting functional RNA elements in pathogens. nih.govd-nb.info

| Compound Class | Target RNA | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| Dicationic Amidines (e.g., Pentamidine) | Group I Intron Ribozymes | Inhibition of self-splicing | Binds to RNA, preventing correct folding and catalysis. oup.com |

| Aminoglycosides | Ribosomal RNA, various ribozymes | Inhibition of translation and catalysis | Displaces metal ions to bind to specific RNA sites. oup.comnih.gov |

Kinetoplast DNA (kDNA) Interactions in Parasitological Research

In the context of parasitology, particularly in research against kinetoplastid parasites like Trypanosoma and Leishmania, the kinetoplast DNA (kDNA) has been identified as a primary target for dicationic amidine compounds. nih.govresearchgate.net The kinetoplast is a unique mitochondrial structure in these organisms containing a massive network of interlocked DNA minicircles and a few maxicircles. nih.gov

The key features of kDNA that make it a preferential target are its extensive, closely-spaced, and AT-rich sequences. nih.gov Amidine compounds show a strong binding preference for the minor groove of AT-rich DNA sequences. The thousands of kDNA minicircles present a concentrated array of these binding sites, effectively sequestering the drug within the kinetoplast. nih.gov This interaction is highly avid, leading to a very low concentration of free drug available to interact with other cellular targets. nih.gov

The consequences of this high-affinity binding are severe for the parasite. The interaction leads to the destruction of the kinetoplast structure and topology. nih.gov Since the kinetoplast is essential for the survival of these parasites—playing roles in processes like RNA editing which is vital for producing functional mitochondrial proteins—its destruction ultimately leads to parasite death. nih.gov It is also thought that the loss of the kinetoplast disrupts the normal cell division cycle. nih.gov

| Target | Binding Site Characteristics | Consequence of Binding | Relevance |

|---|---|---|---|

| Kinetoplast DNA (kDNA) | AT-rich sequences in the minor groove of DNA minicircles. nih.gov | Destruction of kinetoplast structure, disruption of RNA editing and cell division. nih.gov | Primary mechanism of action against kinetoplastid parasites. nih.govresearchgate.net |

| Nuclear DNA | AT-rich regions | Inhibition of DNA synthesis and repair. researchgate.net | Considered a secondary target in kinetoplastids. nih.gov |

General Mechanisms of Interference with Cellular Metabolism and Macromolecular Synthesis

Beyond specific interactions with nucleic acids, amidine compounds can interfere more broadly with cellular metabolism and the synthesis of macromolecules. The binding of these compounds to DNA, both nuclear and kinetoplastic, can physically obstruct the processes of DNA replication and transcription. This leads to defects in the synthesis and repair of these crucial macromolecules. researchgate.net

Furthermore, these compounds can affect cellular metabolism by other means. Studies with pentamidine have suggested that it can interfere with the transport of essential molecules into the cell. gla.ac.uk For example, interference with adenosine (B11128) uptake has been observed, which would consequently impact the synthesis of nucleic acids and cellular energy metabolism. gla.ac.uk There is also evidence to suggest that diamidines may interfere with the metabolism of polyamines, which are critical for cell growth and proliferation. scispace.com Some related compounds have also been investigated for their potential to interfere with folate metabolism. google.com These multiple points of interference highlight a complex mechanism of action that disrupts fundamental cellular pathways.

Protein Aggregation Modulation Research

The potential for small molecules to modulate protein aggregation is an area of significant therapeutic interest, particularly for neurodegenerative diseases characterized by proteopathies, such as Alzheimer's disease. mdpi.comnih.gov While direct studies on this compound are limited in this area, the chemical structure of the amidine group provides a basis for investigational research.

The amidine functional group is structurally related to the guanidinium (B1211019) group found in the amino acid arginine. Arginine is well-documented as a chemical agent that can prevent the misfolding and aggregation of proteins in solution, acting as a "chemical chaperone". frontiersin.org It is thought to increase protein solubility and stability by interacting with both charged and hydrophobic regions on the protein surface. unibas.ch

Given the structural and physicochemical similarities between the amidine and guanidinium moieties, it is hypothesized that amidine-containing compounds could exert a similar modulatory effect on protein aggregation. This remains a speculative but intriguing area for future research. Such compounds could potentially be designed to target the aggregation-prone proteins involved in various diseases, representing a novel therapeutic strategy. frontiersin.org

Advanced Analytical Techniques in Amidinophenoxy Compound Research

Chromatographic Methodologies for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a polar, aromatic compound like 4-Amidinophenoxyacetic acid, liquid chromatography techniques are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity and concentration of pharmaceutical substances like this compound. medicinescience.org The technique's high resolution and sensitivity make it ideal for separating the target compound from synthesis precursors, byproducts, and degradation products. nih.gov

A typical HPLC method for analyzing this compound would utilize a reversed-phase approach. In this setup, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) column, is used with a polar mobile phase. chemisgroup.us The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. chemisgroup.uswur.nl To ensure good peak shape and retention for an acidic compound, the pH of the mobile phase is often adjusted by adding a small amount of an acid, like formic acid or acetic acid. chemisgroup.uschromatographyonline.com This suppresses the ionization of the carboxylic acid group, leading to more consistent interaction with the stationary phase.

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of compounds with varying polarities in a reasonable time. chromatographyonline.comekb.eg Detection is commonly performed using an ultraviolet (UV) or diode-array detector (DAD), as the aromatic ring in this compound acts as a chromophore, absorbing UV light. chemisgroup.uswur.nl By comparing the retention time and the area of the chromatographic peak to a certified reference standard, both the identity and the precise quantity of the compound can be determined. msu.edu The limit of detection (LOD) and limit of quantification (LOQ) are critical validation parameters that define the sensitivity of the method. chemisgroup.usmsu.edu

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 2.7-5 µm particle size | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid suppresses ionization. chromatographyonline.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. chemisgroup.us |

| Elution Mode | Gradient | Optimizes separation and analysis time. chromatographyonline.com |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis. |

| Column Temp. | 30 - 40 °C | Improves peak shape and reproducibility. chromatographyonline.com |

| Detection | UV/DAD at ~254 nm | Quantifies the compound based on UV absorbance. chromatographyonline.com |

| Injection Vol. | 5 - 20 µL | Volume of sample introduced into the system. |

Micelle Chromatography Systems in Hydrophobicity Measurement

Hydrophobicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While traditionally measured by the partition coefficient between octanol (B41247) and water (log P), micellar liquid chromatography (MLC) offers a valuable alternative that can mimic the interaction with biological membranes more closely. This technique uses a mobile phase containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration (CMC).

In MLC, the stationary phase is coated with surfactant monomers, while the mobile phase contains micelles. Solutes can partition between the mobile phase, the micelles, and the modified stationary phase. The retention of a compound is then used to calculate its micelle/water partition coefficient (log Pmw), a novel descriptor of hydrophobicity. This method has several advantages, including the need for only a small sample size and the fact that high sample purity is not a prerequisite.

For derivatives of 4-amidinophenoxy compounds, log Pmw has been successfully used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate hydrophobicity with biological activity, such as fibrinogen inhibition. researchgate.net

Table 2: Comparison of Hydrophobicity Measurement Techniques

| Parameter | 1-Octanol/Water System (log P) | Micelle/Water System (log Pmw) |

| Principle | Partitioning of a solute between two immiscible liquid phases. | Partitioning of a solute in a chromatographic system with a micellar mobile phase. researchgate.net |

| Biological Relevance | Simulates general hydrophobicity. | Thought to better mimic the affinity of a compound for a biomembrane. researchgate.net |

| Methodology | Shake-flask method, requires pure sample. | HPLC-based method, high purity not required. researchgate.net |

| Application | Widely used in drug design and environmental science. | Increasingly used in QSAR and drug discovery for a more biologically relevant hydrophobicity measure. researchgate.net |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods provide detailed information about the molecular structure and properties of a compound by measuring its interaction with electromagnetic radiation or its behavior in electric and magnetic fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. It provides information on the connectivity and chemical environment of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, a ¹H NMR spectrum would confirm the number of different types of protons and their neighboring environments. For instance, the aromatic protons on the benzene (B151609) ring would appear as a characteristic pattern of doublets in the 7-8 ppm region. The methylene (B1212753) (-CH₂-) protons of the acetic acid group would typically appear as a singlet further upfield, around 4.7 ppm, while the exchangeable protons of the amidine and carboxylic acid groups would appear as broad signals at lower field, highly dependent on the solvent and concentration.

A ¹³C NMR spectrum provides information about the carbon skeleton. ceitec.cz Each chemically non-equivalent carbon atom gives a distinct signal. savemyexams.com The carbonyl carbon of the carboxylic acid would be found at the low-field end of the spectrum (~170 ppm), while the aromatic carbons would resonate in the 115-165 ppm range. The amidine carbon would also be found at a low field (~167 ppm), and the methylene carbon would appear at a higher field (~65 ppm). Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to establish direct and long-range correlations between protons and carbons, allowing for the unambiguous assignment of all signals and definitive confirmation of the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Carboxyl (C=O)OH | ~11-13 (broad) | ~170 | s |

| Methylene (-CH₂-) | ~4.7 | ~65 | s |

| Aromatic C-O | - | ~162 | s |

| Aromatic CH (ortho to -O-) | ~7.1 | ~115 | d |

| Aromatic CH (ortho to -C(NH)NH₂) | ~7.8 | ~129 | d |

| Aromatic C-C(NH)NH₂ | - | ~122 | s |

| Amidine (C=NH) | - | ~167 | s |

| Amidine (NH₂) | ~9.0-9.5 (broad) | - | s |

Note: Predicted values are estimates and can vary based on solvent (e.g., DMSO-d₆, D₂O) and experimental conditions.

Mass Spectrometry (MS, LC-MS/MS, ESI-MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. slideshare.net For a non-volatile, polar compound like this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically used, often coupled with liquid chromatography (LC-MS). mdpi.com

The molecular formula of this compound is C₉H₁₀N₂O₃, giving it a monoisotopic mass of approximately 194.07 Da. In positive-ion ESI-MS, the compound would be expected to be detected as the protonated molecule [M+H]⁺ at an m/z of ~195.08. High-resolution mass spectrometry (HRMS) can measure this mass with high precision, allowing for the confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide structural information. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the ether bond. libretexts.org

Table 4: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Expected Result (m/z) | Interpretation |

| Molecular Weight | ~194.07 Da | Monoisotopic mass of the neutral molecule (C₉H₁₀N₂O₃). |

| ESI-MS [M+H]⁺ | ~195.08 | Protonated molecular ion, primary ion observed in positive mode. |

| Major Fragment 1 | ~178.05 | Loss of ammonia (B1221849) (-NH₃) from the amidine group. |

| Major Fragment 2 | ~150.07 | Loss of the carboxyl group (-COOH) via cleavage. libretexts.org |

| Major Fragment 3 | ~134.06 | Loss of the entire carboxymethyl group (-CH₂COOH). |

| Major Fragment 4 | ~121.05 | Cleavage of the ether bond to form the 4-amidinophenol cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Molecular Changes

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200–800 nm). msu.edu This absorption corresponds to electronic transitions within the molecule, often involving π-electrons in conjugated systems. The technique is widely used for quantitative analysis and for monitoring changes in molecular structure or environment. libretexts.org

The this compound molecule contains a substituted benzene ring, which acts as a chromophore. Phenolic acids and their derivatives typically exhibit strong absorption in the UV region. researchgate.net For example, compounds with a benzoic acid framework generally have a maximum absorbance (λmax) in the 200 to 290 nm range. researchgate.net The exact position and intensity of the λmax for this compound would be sensitive to factors like solvent polarity and pH. Changes in pH would alter the ionization state of the carboxylic acid and amidine groups, which in turn would affect the electronic structure of the chromophore and cause a shift in the absorption spectrum. This property can be used to monitor pH-dependent changes or interactions with other molecules.

Table 5: UV-Vis Spectroscopy Characteristics for Aromatic Acids

| Feature | Description | Relevance to this compound |

| Chromophore | The part of a molecule responsible for light absorption. | The substituted benzene ring (phenoxy group). msu.edu |

| λmax | Wavelength of maximum absorbance. | Expected in the 200-290 nm range, characteristic of the structure. researchgate.net |

| Beer-Lambert Law | Linear relationship between absorbance and concentration. | Forms the basis for quantitative analysis using UV-Vis spectroscopy. |

| Solvatochromism | Shift in λmax due to solvent polarity. | The absorption spectrum may shift in different solvents (e.g., water vs. ethanol). academie-sciences.fr |

| Halochromism | Shift in λmax due to changes in pH. | The protonation/deprotonation of the acid and amidine groups will alter the λmax. |

Surface-Sensitive Analytical Techniques in Functional Material Studies

The study of thin films and surface modifications, central to the application of this compound in functional materials, relies heavily on techniques that can probe the nanoscale architecture and properties of these surfaces.

In situ ellipsometry is a powerful, non-destructive optical technique used to investigate the properties of thin films. It measures the change in polarization of light upon reflection from a surface, providing information about the thickness and refractive index of the film. This technique is particularly valuable for real-time monitoring of the self-assembly of molecules into monolayers.

Research has demonstrated the use of in situ ellipsometry to study the formation of reversible self-assembled monolayers (rSAMs) on gold surfaces. nih.govnih.govwalisongo.ac.id These rSAMs can be composed of α-(4-amidinophenoxy)alkanes that spontaneously assemble on surfaces terminated with carboxylic acid. nih.govwalisongo.ac.id The formation and properties of these layers, such as thickness and order, are influenced by factors like the alkyl chain length of the amidine amphiphile and the underlying self-assembled monolayer (SAM). nih.gov

For instance, studies have shown that para-substituted bisbenzamidines with an odd number of methylene groups (n=7, 9, 11) tend to form bilayers, while those with an even number form monolayers on long-chain acid SAMs. nih.gov In situ ellipsometry allows for the real-time tracking of the adsorption process, revealing the kinetics and extent of monolayer or bilayer formation. researchgate.netacs.org The data in the table below, derived from ellipsometry measurements, illustrates the film thickness during the adsorption of different amphiphiles on a modified gold surface. researchgate.net

Interactive Table: Ellipsometry Data for Amphiphile Adsorption

| Amphiphile | Adsorption Time (min) | Film Thickness (Å) | Amount Adsorbed (ng/cm²) |

|---|---|---|---|

| 1 | 20 | 25 | 250 |

| 2 | 20 | 30 | 300 |

| Mixture of 1 and 2 | 20 | 28 | 280 |

Users can sort the table by clicking on the column headers.

This technique has been instrumental in developing biosensors. For example, a sialic acid-functionalized rSAM was used to detect hemagglutinin and the influenza virus (H5N1) at picomolar and femtomolar concentrations, respectively, using in situ ellipsometry. nih.govwalisongo.ac.id The reversible nature of these rSAMs, often controlled by pH, allows for the regeneration of the sensor surface. nih.govnih.govwalisongo.ac.id

Bioanalytical Assays for Functional Activity Evaluation

To assess the biological relevance of materials functionalized with this compound derivatives, various bioanalytical assays are employed. These assays measure the functional activity of the modified surfaces, such as their ability to interact with specific enzymes or proteins.

Enzyme activity assays are crucial laboratory tools for measuring the rate of enzymatic reactions and are vital for studying enzyme kinetics and inhibition. amsbio.comsigmaaldrich.com These assays can be adapted to evaluate the functional activity of surfaces. For example, if a this compound derivative is designed to inhibit a particular enzyme, the assay would measure the reduction in enzyme activity in the presence of the functionalized surface. Common methods include colorimetric and fluorescence-based assays, where a change in color or fluorescence intensity corresponds to enzyme activity. sigmaaldrich.com

Application Oriented Research in Functional Materials and Biosensing

Design and Fabrication of Reversible Self-Assembled Monolayers (rSAMs) Utilizing Amidinophenoxy-Alkane Building Blocks

Reversible self-assembled monolayers (rSAMs) are a class of adaptable surfaces built through non-covalent interactions. uni-due.de The fabrication process typically involves a two-step assembly. First, a standard self-assembled monolayer (SAM) of a mercaptoalkanoic acid, such as 11-mercaptoundecanoic acid (MHA) or mercaptohexadecanoic acid, is formed on a gold substrate. uni-due.denih.gov This creates a surface rich in carboxylic acid groups.

Subsequently, building blocks based on α,ω-bis(4-amidinophenoxy)alkanes are introduced in an aqueous solution at a neutral or alkaline pH. acs.orgacs.org These amphiphilic molecules spontaneously assemble on the carboxylic acid-terminated surface. acs.orgnih.gov The primary interaction driving this assembly is the formation of a stable, cyclic hydrogen-bonded ion pair between the positively charged amidinium group of the building block and the negatively charged carboxylate group of the underlying SAM. uni-due.de

The structure and order of the resulting rSAM are highly dependent on the molecular geometry of the amidinophenoxy-alkane building blocks. nih.gov Key factors include the position of the amidine substituent (para- or meta-) and the length of the alkane chain separating the two amidinophenoxy groups. nih.gov Research on a series of α,ω-bis(4-amidinophenoxy)alkanes revealed a distinct odd-even effect related to the number of methylene (B1212753) units in the alkane chain. nih.gov Para-substituted building blocks with an odd number of carbons (n=7, 9, 11) tended to form well-ordered bilayered structures on long-chain acid SAMs. nih.gov In contrast, those with an even number of carbons were more inclined to form monolayers. nih.gov This layer order increases with the length of the alkane chain, with crystalline-like order observed for chains exceeding seven carbon atoms. acs.orgnih.gov

| Building Block Feature | Influence on rSAM Fabrication | Source(s) |

| Amidinium Head Group | Forms stable, non-covalent ion pairs with surface carboxylates. | uni-due.deacs.org |

| Alkane Chain Length | Affects layer order and stability; chains >7 carbons show crystalline order. | nih.govacs.org |

| Odd/Even Carbon Number | Odd-numbered chains (n=7, 9, 11) favor bilayer formation. | nih.gov |

| Substituent Position | Para-substituted amidines are commonly used for ordered layers. | nih.gov |

Development of pH-Switchable Monolayers for Reversible Surface Functionalization

A defining characteristic of rSAMs based on amidinophenoxy-alkanes is their pH-responsiveness, which allows for the complete reversibility of the surface functionalization. acs.orgnih.gov The stability of the amidinium-carboxylate interaction is pH-dependent. uni-due.de In neutral or alkaline aqueous solutions (e.g., pH 8-9), the carboxylic acid groups on the base SAM are deprotonated (COO⁻), and the amidine groups are protonated, resulting in a strong ionic bond that holds the rSAM together. uni-due.deacs.org

This bond can be easily and rapidly broken by lowering the pH of the surrounding buffer. uni-due.de Upon acidification to a pH of 2-3, the carboxylate groups become protonated (-COOH), which neutralizes the negative charge and destabilizes the ionic interaction, leading to the complete disassembly and release of the amidinophenoxy-alkane layer from the surface. uni-due.denih.gov This process is fully reversible; returning the surface to a neutral or alkaline pH in the presence of the building blocks leads to the reassembly of the ordered monolayer. uni-due.de This pH-switching capability allows for the sensor surface to be regenerated and reused multiple times, a significant advantage over covalently bound systems. uni-due.denih.gov

Engineering of Multivalent Recognition Platforms for Biomolecular Interactions

The true power of the rSAM platform lies in its use for engineering multivalent recognition surfaces. acs.orgnih.gov This is achieved by synthesizing α-(4-amidinophenoxy)alkane building blocks where the ω-position is decorated with a specific affinity ligand. nih.gov These functionalized amphiphiles can be co-assembled with inert "filler" amphiphiles, such as those terminated with a hydroxyl group, to precisely control the surface density of the recognition ligand. acs.orgacs.org

This modular approach enables the creation of highly versatile platforms for studying and detecting biomolecular interactions. acs.orgacs.org For instance, by creating mixed rSAMs from ternary mixtures of amphiphiles, surfaces can be tuned for highly specific targets. acs.org A notable example is the development of a sensor for influenza A virus (IAV) subtypes. acs.org By co-assembling ligands for both of the virus's surface proteins—sialic acid (SA) for hemagglutinin (HA) and Zanamivir (Zan) for neuraminidase (NA)—researchers created a heteromultivalent surface. acs.orgnih.gov An rSAM with a specific ligand ratio (e.g., 15% SA and 10% Zan) demonstrated exceptionally high affinity and selectivity for the avian IAV H7N9 subtype. acs.org This highlights the platform's capacity for creating finely tuned, multivalent interfaces that mimic the complexity of biological recognition. acs.orgnih.gov

Investigation of Ligand Display Fluidity and Dynamic Nature on Sensor Surfaces

Unlike traditional biosensors where ligands are covalently and statically fixed to a surface, the non-covalent nature of rSAMs imparts a unique fluidity to the ligand display. acs.orgnih.gov The affinity ligands attached to the amidinophenoxy-alkane building blocks possess lateral mobility, allowing them to move and rearrange on the sensor surface. acs.orgresearchgate.net This dynamic nature is a key advantage for multivalent recognition. nih.gov

This fluidity allows the sensor surface to act like a lipid bilayer, adapting its ligand presentation to match the spatial arrangement of binding sites on a biological target, such as the trimeric protein spikes on a virus or the multiple adhesin proteins on a bacterium. acs.orgnih.govresearchgate.net This adaptability maximizes the avidity of the interaction, leading to significantly enhanced binding affinity and sensor sensitivity. acs.orgresearchgate.net The importance of this dynamic nature was demonstrated in studies comparing mobile rSAMs to control surfaces where ligands were covalently attached. The "static" surfaces consistently exhibited lower binding affinity for the target analyte, underscoring the superiority of the fluidic, adaptable rSAM platform. researchgate.net

Biosensing Mechanisms for Specific Biomolecular Targets (e.g., lectins, viruses, bacteria)

The rSAM platform has been successfully applied to the ultrasensitive detection of various biomolecular targets by functionalizing the surface with appropriate ligands. The biosensing mechanism relies on the strong, multivalent interaction between the mobile ligands on the rSAM and the receptors on the target analyte, which can be measured in real-time by techniques like in-situ ellipsometry or fluorescence. researchgate.netwalisongo.ac.id

Lectins: For the detection of LecA, a key virulence factor and lectin from the bacterium Pseudomonas aeruginosa, rSAMs were functionalized with β-galactose (Gal), its complementary ligand. researchgate.net These surfaces showed strong affinity for the LecA protein. researchgate.net In contrast, control surfaces with a non-relevant ligand (sialic acid) or with covalently immobilized "static" galactose ligands showed significantly lower binding. researchgate.net

Viruses: Biomimetic sensors for influenza viruses have been engineered using rSAMs decorated with sialic acid, which mimics the glycan receptors on host cells that the virus binds to. acs.orgnih.gov This approach has enabled the fully reversible, ultrasensitive detection of the influenza protein hemagglutinin at picomolar (pM) concentrations and whole influenza A virus (H5N1) at femtomolar (fM) levels. nih.govwalisongo.ac.id Furthermore, heteromultivalent rSAMs displaying both sialic acid and the inhibitor Zanamivir have been used to create surfaces with high selectivity for specific influenza subtypes, such as H7N9. acs.org

Bacteria: The application has been extended to the detection of whole bacterial cells. researchgate.net An rSAM displaying mobile β-galactose ligands was used for the specific recognition of Pseudomonas aeruginosa (PA), which expresses the galactose-binding LecA adhesin. researchgate.net The platform showed clear differentiation, binding PA while showing minimal interaction with a control species, the oral commensal bacterium Streptococcus gordonii (SG), on the same surface. researchgate.net

| Target Analyte | Ligand Used on rSAM | Key Finding | Source(s) |

| Lectin (LecA) | β-Galactose (Gal) | Strong affinity for LecA; demonstrated superiority of mobile vs. static ligands. | researchgate.net |

| Influenza Virus (H5N1) | Sialic Acid (SA) | Ultrasensitive detection at femtomolar (fM) concentrations. | nih.govwalisongo.ac.id |

| Influenza Subtype (H7N9) | Sialic Acid (SA) + Zanamivir (Zan) | High selectivity achieved through heteromultivalent display. | acs.org |

| Bacteria (P. aeruginosa) | β-Galactose (Gal) | Specific recognition of whole bacterial cells expressing the target adhesin. | researchgate.net |

Future Research Directions and Emerging Opportunities

Exploration of Novel Biological Targets for Amidinophenoxy Compounds

While the initial focus of research on amidinophenoxy derivatives has been on their activity as serine protease inhibitors, the structural motifs present in these molecules suggest a broader range of potential biological targets. The exploration of these novel targets is a burgeoning area of research that could significantly expand the therapeutic applications of this class of compounds.

Serine proteases are a large family of enzymes involved in a multitude of physiological and pathological processes, making them attractive targets for drug discovery. foxchase.orgmdpi.commdpi.com Amidinophenoxy compounds have shown promise as inhibitors of key serine proteases involved in coagulation, such as Factor Xa. nih.gov Future research will likely focus on expanding the range of serine proteases targeted by this scaffold, including those implicated in inflammation, cancer, and infectious diseases. foxchase.org For instance, viral proteases, such as the HCV NS3/4A serine protease, represent a viable target for antiviral drug development, and high-throughput screening has been successfully employed to identify inhibitors. nih.govplos.org

Beyond serine proteases, the amidine group, a key feature of 4-amidinophenoxyacetic acid, is known to interact with other biological targets. This opens up avenues for investigating the activity of amidinophenoxy compounds against other enzyme classes and receptor families. The exploration of these off-target activities could lead to the discovery of entirely new therapeutic applications. For example, structure-based design approaches are being used to develop amidinyl-containing molecules as inhibitors for novel targets in infectious diseases like malaria. Furthermore, the dysregulation of proteases is implicated in a wide array of diseases, and understanding the complex web of protease interactions is crucial for identifying new therapeutic intervention points. nih.govnih.gov

| Potential Novel Target Class | Examples of Specific Targets | Therapeutic Area |

| Viral Proteases | HCV NS3/4A Protease, Herpesvirus Protease | Infectious Diseases |

| Parasitic Enzymes | Plasmodium falciparum proteases | Antimalarial |

| Kinases | Focal Adhesion Kinase (FAK) | Oncology |

| G-Protein Coupled Receptors | - | Various |

| Ion Channels | - | Various |

Advancement of Computational Approaches for Predictive Modeling and Drug Design

The integration of computational methods into the drug discovery process has become indispensable for accelerating the identification and optimization of lead compounds. For amidinophenoxy derivatives, these approaches are crucial for predicting their biological activity, understanding their mechanism of action at a molecular level, and guiding the design of new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of amidinophenoxy compounds with their biological activities. nih.govfrontiersin.orgresearchgate.netbiointerfaceresearch.com By developing robust QSAR models, researchers can predict the potency of novel derivatives before their synthesis, thereby prioritizing the most promising candidates and reducing the time and cost of drug development. nih.gov These models are built by calculating a variety of molecular descriptors that capture the physicochemical properties of the compounds and relating them to their experimentally determined activities through statistical methods. nih.govbiointerfaceresearch.com

Molecular docking is another key computational technique that provides insights into the binding interactions between amidinophenoxy compounds and their biological targets. nih.govfrontiersin.orgresearchgate.net By simulating the binding pose and energy of a ligand within the active site of a protein, docking studies can help to elucidate the key molecular interactions responsible for inhibitory activity. nih.govpdbj.org This information is invaluable for structure-based drug design, allowing for the rational modification of the amidinophenoxy scaffold to enhance binding affinity and selectivity. mdpi.com For instance, docking studies have been instrumental in designing novel inhibitors for targets such as the main protease of SARS-CoV-2. plos.org

| Computational Approach | Application in Amidinophenoxy Drug Design | Key Outcomes |

| QSAR | Predict the biological activity of novel analogs. | Identification of key structural features for potency. |

| Molecular Docking | Elucidate binding modes and interactions with targets. | Rational design of more potent and selective inhibitors. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features for activity. | Virtual screening of compound libraries. |

| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of ligand-protein complexes. | Understanding of binding stability and conformational changes. |

Integration of High-Resolution Analytical Techniques for Complex Biological Systems

The study of how this compound and its derivatives interact within complex biological systems necessitates the use of sophisticated analytical techniques. High-resolution methods are essential for identifying and quantifying these compounds and their metabolites in biological matrices, as well as for characterizing their interactions with biological targets at a molecular level.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of small molecules in biological samples. kuleuven.bemdpi.com Its high sensitivity and selectivity allow for the detection and quantification of amidinophenoxy compounds and their metabolites in complex matrices such as plasma, urine, and tissue homogenates. cdc.govpnu.ac.irresearchgate.net Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, provides even greater resolving power and mass accuracy, facilitating the confident identification of analytes. thermofisher.cnuqam.ca

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for studying the interactions between amidinophenoxy compounds and their biological targets. bruker.com NMR can provide detailed information about the structure and dynamics of both the ligand and the protein in solution. nih.govnih.govduke.eduresearchgate.net Techniques such as chemical shift perturbation mapping can be used to identify the binding site of a compound on a protein, while transferred Nuclear Overhauser Effect (trNOE) experiments can reveal the conformation of the ligand when bound to its target. These insights are crucial for understanding the mechanism of action and for guiding further drug design efforts. nih.gov

| Analytical Technique | Application in Studying Amidinophenoxy Compounds | Information Gained |

| LC-MS/MS | Quantification in biological fluids and tissues. | Pharmacokinetic profiles, metabolite identification. |

| UHPLC-HRMS | High-resolution separation and mass determination. | Accurate mass measurements for structural elucidation. |

| NMR Spectroscopy | Characterization of protein-ligand interactions. | Binding site mapping, conformational analysis of bound ligand. |

| X-ray Crystallography | Determination of the 3D structure of ligand-protein complexes. | Precise atomic-level details of binding interactions. |

Development of High-Throughput Screening Methodologies for Amidinophenoxy Libraries

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify those with desired biological activity. assaygenie.com The development of robust and efficient HTS assays is essential for exploring the therapeutic potential of chemical libraries based on the this compound scaffold.

The design of HTS assays is highly dependent on the biological target of interest. For enzyme targets, such as serine proteases, assays are typically based on the detection of product formation or substrate depletion. nih.gov Fluorometric or colorimetric assays are commonly used, where the cleavage of a synthetic substrate by the enzyme results in a measurable signal. plos.org The development of such assays in a microplate format (e.g., 96-well or 384-well) allows for the automated screening of thousands of compounds in a short period. assaygenie.com

The creation of diverse chemical libraries of amidinophenoxy analogs is a prerequisite for successful HTS campaigns. Solid-phase synthesis has been employed to generate libraries of N-substituted amidinophenoxy pyridines as potential Factor Xa inhibitors. nih.gov By systematically varying the substituents on the amidinophenoxy core, it is possible to create a library of compounds with a wide range of chemical and physical properties, increasing the probability of identifying potent and selective "hits." These hit compounds can then be further optimized through medicinal chemistry efforts to develop clinical candidates. Commercial vendors also offer focused screening libraries targeting specific enzyme classes, such as serine proteases, which can be a valuable resource for HTS campaigns. lifechemicals.com

| HTS Assay Type | Target Class | Principle of Detection | Example |

| Enzymatic Assay | Proteases, Kinases | Product formation (fluorescence, absorbance) | Fluorometric assay for HCV NS3 serine protease activity. nih.gov |

| Binding Assay | Receptors, Ion Channels | Displacement of a labeled ligand | Radioligand binding assay |

| Cell-based Assay | Various | Reporter gene expression, cell viability | Cytotoxicity assays |

| Biophysical Assay | Various | Changes in physical properties upon binding | Surface Plasmon Resonance (SPR) |

Q & A

Basic: What are the established synthetic routes for 4-Amidinophenoxyacetic acid, and how can purity be optimized?

This compound can be synthesized via coupling reactions between amidine precursors and phenoxyacetic acid derivatives. A common approach involves activating the carboxylic acid group of phenoxyacetic acid using carbodiimide reagents (e.g., EDC or DCC) to facilitate conjugation with amidine-containing intermediates. Post-synthesis purification typically employs reversed-phase HPLC or recrystallization to achieve >95% purity.

Critical considerations :

- Monitor reaction pH to avoid hydrolysis of the amidine group.

- Use anhydrous conditions to prevent side reactions with moisture-sensitive intermediates .

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the amidine (-C(NH)) and phenoxyacetic acid moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-MS in positive ion mode).

- FTIR : Peaks at ~1670 cm (C=O stretch) and 3300–3500 cm (N-H stretch from amidine).

Stability note : Store samples at -20°C in desiccated conditions to prevent degradation, as phenoxyacetic derivatives are sensitive to heat and moisture .

Advanced: How can researchers investigate the enzyme inhibition mechanisms of this compound in vitro?

To study enzyme interactions:

Enzyme Kinetics : Perform Michaelis-Menten assays with liver microsomal enzymes (e.g., CYP450 isoforms) to measure competitive/non-competitive inhibition.

Fluorescence Quenching : Use tryptophan fluorescence to monitor binding affinity between the compound and target enzymes.

Molecular Docking : Model the amidine group’s electrostatic interactions with enzyme active sites using software like AutoDock Vina.

Validation : Compare results with structurally analogous compounds, such as 4-hydroxyphenylacetic acid derivatives, which exhibit similar metabolic interference .

Advanced: What challenges arise in developing quantitative analytical methods for this compound in biological matrices?

Challenges include:

- Ionization Efficiency : The amidine group’s basicity may suppress ionization in LC-MS; optimize mobile phase additives (e.g., 0.1% formic acid).

- Matrix Effects : Use matrix-matched calibration curves and internal standards (e.g., deuterated analogs) to correct for signal suppression in plasma/urine.

- Selectivity : Differentiate from endogenous phenoxyacetic acid metabolites via MRM transitions specific to the amidine fragment (e.g., m/z 85) .

Advanced: How does pH influence the stability of this compound in aqueous solutions?

Stability studies should:

pH-Rate Profiling : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via HPLC.

Degradation Pathways : Under acidic conditions (pH < 3), hydrolysis of the amidine group is likely. At alkaline pH (>10), ester cleavage of the phenoxyacetic moiety may occur.

Incompatibility Alert : Avoid storage with strong acids/alkalis, as these accelerate decomposition .

Advanced: What strategies are recommended for addressing gaps in toxicological data for this compound?

A tiered approach is advised:

In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays to assess genotoxicity.